molecular formula C5H9NS2 B6250258 1,4-thiazepane-3-thione CAS No. 179684-03-8

1,4-thiazepane-3-thione

Cat. No. B6250258
CAS RN: 179684-03-8
M. Wt: 147.3 g/mol
InChI Key: OKRZTLFRADRWTI-UHFFFAOYSA-N
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Description

1,4-Thiazepane-3-thione (1,4-T3T) is an organosulfur compound that has been studied for its potential applications in drug synthesis, as a reagent for organic synthesis, and for its biochemical and physiological effects. It is a five-membered heterocyclic ring containing a sulfur atom, and is sometimes referred to as 1,4-thiazepin-3-thione or 1,4-thiazolidine-3-thione. This compound has been studied for its ability to act as a catalyst in organic synthesis, as an antioxidant, and for its potential therapeutic applications.

Scientific Research Applications

1,4-thiazepane-3-thione has been studied for its potential applications in drug synthesis, as a reagent for organic synthesis, and for its biochemical and physiological effects. In drug synthesis, this compound has been used as a catalyst in the synthesis of drugs such as antimalarials and antibiotics. In organic synthesis, this compound has been used as a reagent to synthesize a variety of compounds, including this compound derivatives.

Mechanism of Action

1,4-thiazepane-3-thione has been studied for its ability to act as a catalyst in organic synthesis. It is believed that the sulfur atom in this compound acts as a Lewis acid, which facilitates the formation of a new bond between two molecules. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications. It has been shown to act as an antioxidant, which means that it can help protect cells from damage caused by free radicals. Additionally, this compound has been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial effects.

Advantages and Limitations for Lab Experiments

1,4-thiazepane-3-thione is a relatively inexpensive and easy to obtain compound, making it an attractive option for use in laboratory experiments. Additionally, its ability to act as a catalyst in organic synthesis makes it useful for synthesizing a variety of compounds. However, this compound is a relatively unstable compound, and is prone to decomposition. This can limit its usefulness in some applications.

Future Directions

1,4-thiazepane-3-thione has been studied for its potential applications in drug synthesis, as a reagent for organic synthesis, and for its biochemical and physiological effects. Further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, research is needed to determine the optimal conditions for using this compound in organic synthesis, as well as to develop new methods for synthesizing this compound derivatives. Finally, research is needed to better understand the biochemical and physiological effects of this compound, and to explore its potential therapeutic applications.

Synthesis Methods

1,4-thiazepane-3-thione is typically synthesized through the reaction of an alkyl halide with a thiol in the presence of a base. The reaction produces a thioether, which is then oxidized to form this compound. This method has been used to synthesize a variety of compounds, including this compound derivatives.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-thiazepane-3-thione involves the cyclization of a thioamide with a 1,4-dihaloalkane followed by reduction of the resulting intermediate.", "Starting Materials": [ "Thioamide", "1,4-dihaloalkane", "Reducing agent" ], "Reaction": [ "React thioamide with 1,4-dihaloalkane in the presence of a base to form a cyclic intermediate", "Reduce the cyclic intermediate using a reducing agent to form 1,4-thiazepane-3-thione" ] }

CAS RN

179684-03-8

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

IUPAC Name

1,4-thiazepane-3-thione

InChI

InChI=1S/C5H9NS2/c7-5-4-8-3-1-2-6-5/h1-4H2,(H,6,7)

InChI Key

OKRZTLFRADRWTI-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=S)CSC1

Purity

95

Origin of Product

United States

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